molecular formula C13H16N2O2 B13429484 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B13429484
M. Wt: 232.28 g/mol
InChI Key: NOLBTCMEMQUPBT-UHFFFAOYSA-N
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Description

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a benzofuran ring fused to a piperidine moiety via a spiro junction, with a carboxamide group at the 1'-position. The spiro architecture imposes spatial constraints that enhance selectivity and metabolic stability compared to non-rigid analogs .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carboxamide

InChI

InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16)

InChI Key

NOLBTCMEMQUPBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C1)C(=O)N)C3=CC=CC=C3CO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a multi-step approach:

The core spiro structure is typically synthesized first, followed by the introduction of the carboxamide group.

Synthesis of the Spiro Core

The spiro[2-benzofuran-1,3'-piperidine] skeleton is commonly prepared by intramolecular cyclization involving a benzofuran precursor and a piperidine derivative. Two main methods are reported:

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
1 Piperidine derivative + benzofuran precursor in NMP at 120°C for 6 h with N-ethyl-N,N-diisopropylamine ~44 Reverse phase HPLC purification used
2 Piperidine hydrochloride + tert-butyl acrylate + triethylamine in THF at 70°C for 16 h 98 Silica gel chromatography purification; colorless oil obtained

Introduction of the Carboxamide Group

The carboxamide functionality is introduced by acylation of the piperidine nitrogen using activated carboxylic acid derivatives or by direct amidation with carboxylic acid chlorides or anhydrides.

  • Typical reagents: Acid chlorides, carbodiimides (e.g., EDC, DCC), or activated esters.
  • Reaction conditions: Mild to moderate temperatures (room temperature to 100°C), often in polar aprotic solvents like DMF or THF.
  • Purification: Silica gel chromatography or recrystallization.

Example:

Step Reagents/Conditions Yield (%) Notes
Amidation Piperidine spiro compound + acid chloride or carbodiimide coupling agent in DMF at 80-100°C for 18 h 70-90 Purified by silica gel chromatography; high purity product obtained

Reduction and Functionalization Steps

In some synthetic routes, additional functionalization such as reduction of intermediates or alkylation of the nitrogen is performed to obtain derivatives or improve yields.

  • Hydrogenation: Palladium hydroxide on carbon catalyst under hydrogen atmosphere at room temperature for extended periods (e.g., 21 h) to reduce intermediates.
  • Alkylation: Using alkyl halides in the presence of bases like potassium carbonate and potassium iodide in DMF at elevated temperatures (80-100°C) for 18 h to introduce substituents on nitrogen.

Detailed Reaction Example from Literature

Step Reaction Description Conditions Yield Characterization Data
1 Spirocyclization of 3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride with tert-butyl acrylate and triethylamine THF, 70°C, 16 h 98% 1H NMR (CDCl3): δ 7.30-7.10 (4H, m), 5.07 (2H, s), 1.46 (9H, s)
2 Hydrogenation of above product with 20% Pd(OH)2/C in methanol under H2 atmosphere at 20°C for 21 h Methanol, 20°C, 21 h 93% 1H NMR (CDCl3): δ 1.89-1.92 (2H, m), 7.22-7.33 (4H, m), 9.61 (1H, brs) ESI-MS m/z 189.9 [M]+
3 Amidation of spiro amine with carboxylic acid derivatives or acid chlorides DMF or THF, 80-100°C, 18 h 70-90% Purified by silica gel chromatography; confirmed by NMR and MS

Analytical and Purification Techniques

  • Reverse phase HPLC is commonly used for purification of intermediate and final products to achieve high purity.
  • Silica gel column chromatography with solvent systems such as methanol/ethyl acetate or dichloromethane/methanol is standard for isolating the target compound.
  • Characterization: 1H NMR spectroscopy, ESI-MS, and melting point determination confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range Notes
Spiro core formation Piperidine derivative + benzofuran precursor in NMP or THF, 70-120°C 44-98% Reverse phase HPLC or silica gel purification
Nitrogen functionalization Acid chlorides, carbodiimide coupling in DMF/THF, 80-100°C 70-90% Amidation to form carboxamide
Reduction/Alkylation steps Pd(OH)2/C hydrogenation or alkylation with alkyl halides in DMF 80-95% Improves functional group diversity

Research Findings and Notes

  • The preparation of this compound involves well-established synthetic organic chemistry techniques, including spirocyclization, nucleophilic substitution, amidation, and catalytic hydrogenation.
  • Reaction conditions such as temperature, solvent choice, and reaction time critically affect yields and purity.
  • The compound’s spirocyclic structure imparts unique steric and electronic properties, requiring careful control during synthesis to avoid side reactions.
  • Analytical methods like NMR and mass spectrometry are essential for confirming the structure at each step.
  • Industrial scale-up would require optimization of these steps for efficiency and reproducibility, with emphasis on purification techniques.

Chemical Reactions Analysis

Types of Reactions: 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully or partially reduced analogs.

Scientific Research Applications

Chemistry: In chemistry, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel organic compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its spirocyclic structure may allow it to interact with specific biological targets, making it useful in drug discovery and development.

Medicine: In medicine, 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly in the treatment of neurological disorders and other diseases.

Industry: In the industrial sector, the compound may be used in the production of specialty chemicals and materials. Its unique properties could make it suitable for applications in the development of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(a) 3H-Spiro[2-benzofuran-1,4'-piperidine]

  • Biological Relevance : Demonstrated utility as a scaffold for sigma-1 receptor ligands (e.g., [18F]fluspidine) .
  • Structural Overlap : Molecular overlay studies show that spiro-piperidine cores share spatial similarity (3D similarity score: 0.30–0.54), but substituents critically modulate target engagement .

(b) N-(Diphenylmethyl)-3-oxo-3H-spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide

  • Modifications : Incorporates a diphenylmethyl group and a 3-oxo moiety.

Piperidine Carboxamides with Non-Spiro Scaffolds

(a) Piperidine Carboxamide A

  • Structural Comparison : Linear piperazine-carboxamide analogs exhibit lower conformational rigidity.
  • Activity : Higher metabolic instability due to flexible backbones, as evidenced by reduced plasma stability in vitro .
  • Overlap : Molecular overlays with the target compound reveal partial alignment of methoxyphenyl fragments (distance: 3.0–3.5 Å) and nitrogen atom positioning .

(b) 4-(4-(5-Methyl-3-Arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides

  • Functional Role : Herbicidal agents targeting D1 protease in plants.
  • Key Contrast : The thiazole-isoxazole substituent confers herbicidal activity, absent in the spirobenzofuran-piperidine scaffold.
  • NMR Analysis : Carboxamide N-H chemical shifts (6.44–7.32 ppm) differ from spiro analogs due to electronic effects of the thiocarbonyl group .

Spiro-Isobenzofuran-Piperidine Analogs

(a) Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

  • Modifications : Ethyl ester instead of carboxamide.
  • Applications : Intermediate in chemical synthesis; exhibits acute oral toxicity (H302) and skin irritation (H315) .
  • Stability : Ester groups are more hydrolytically labile than carboxamides, limiting in vivo utility .

Pharmacological and Physicochemical Properties

Sigma-1 Receptor Ligands

  • Target Compound: Predicted to bind S1R due to structural similarity to (S)- and (R)-[18F]fluspidine, which show nanomolar affinity for S1R .
  • Key Differentiator : The carboxamide group may enhance hydrogen bonding with S1R’s ligand-binding domain compared to ester or ketone analogs .

Physicochemical Data

Property 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide N-(Diphenylmethyl)-3-oxo Analog Ethyl 1'-carboxylate
Molecular Weight (g/mol) ~206.25 (estimated) 412.48 289.34
Predicted CCS (Ų) [M+H]+ 142.8 N/A N/A
LogP ~2.1 (estimated) ~3.8 ~2.5
Metabolic Stability High (rigid scaffold) Moderate (oxo group) Low (ester hydrolysis)

Biological Activity

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the spirocyclic class of compounds, which are characterized by their unique structural properties and diverse pharmacological profiles. Research has indicated that spiro compounds often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antiviral effects.

Chemical Structure and Properties

The molecular formula for this compound is C₁₈H₁₉N₃O₂, with a molecular weight of approximately 303.36 g/mol. The compound features a complex spiro structure that contributes to its unique reactivity and interaction with biological targets.

Antiviral Activity

Research has shown that derivatives of spiro compounds can exhibit significant antiviral activity. For instance, a study on similar spirocyclic compounds indicated promising results against various strains of influenza viruses. The most active derivatives demonstrated effective inhibition in the range of 3.0-16.1 μM, with selectivity index values indicating strong specificity towards influenza type B viruses .

Antibacterial Activity

In vitro studies have highlighted the antibacterial properties of spiro compounds, particularly against Gram-positive and Gram-negative bacteria. A related study found that certain benzofuran derivatives displayed notable antibacterial effects, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of spiro compounds has also been documented. Spiro-flavonoids, for example, have shown significant anti-inflammatory activities in various models, indicating that the spiro structure may enhance the compound's ability to modulate inflammatory pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of related spiro compounds:

  • Antiviral Screening : In a study evaluating a series of spirocyclic benzofuranones, compounds were tested for their ability to inhibit peptidyl prolyl cis/trans isomerase Pin1, a target implicated in viral replication pathways. The results indicated varying levels of inhibition, with some derivatives showing promising activity in the low micromolar range .
  • Antibacterial Testing : Another investigation focused on the antibacterial efficacy of methylated derivatives of spiro compounds against common bacterial strains. The findings revealed that specific modifications to the benzofuran moiety significantly enhanced antibacterial potency .
  • Inflammation Models : In vivo studies involving animal models demonstrated that spiro-flavonoids could reduce inflammation markers effectively, supporting their potential use in treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activity of related spiro compounds:

Study FocusCompound TestedActivity ObservedIC50 (µM)
AntiviralSpirocyclic benzofuranonesInhibition of influenza viruses3.0 - 16.1
AntibacterialMethylated benzofuran derivativesInhibition against Gram-positive bacteriaVaries
Anti-inflammatorySpiro-flavonoidsReduction in inflammation markersNot specified

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide?

  • Answer: The synthesis typically involves multi-step processes, such as:

  • Step 1 : Preparation of the benzofuran core via C–H arylation or cyclization reactions.
  • Step 2 : Formation of the spiro-piperidine scaffold using [3+2] cycloaddition or ring-closing metathesis.
  • Step 3 : Introduction of the carboxamide group via coupling reactions (e.g., EDCI/HOBt-mediated amidation).
    Optimization of reaction conditions (e.g., solvent, temperature, catalyst) is critical to minimize side products. For intermediates like ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate, stability during purification must be monitored due to reported decomposition risks .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Answer: Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm spirocyclic connectivity and carboxamide functionality.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous structural determination, as seen in related piperidine carboxamide derivatives .
    Note: Thermal decomposition observed in analogs (e.g., melting point data gaps) necessitates careful handling during DSC/TGA analysis .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to sigma-1/sigma-2 receptors?

  • Answer:

  • Pharmacophore Modeling : Align the spiro-piperidine moiety with known sigma receptor ligands (e.g., fluorine-substituted analogs) to identify critical binding motifs .
  • Molecular Dynamics (MD) Simulations : Assess interactions with receptor residues (e.g., hydrophobic pockets, hydrogen bonding) using tools like AutoDock or Schrödinger.
  • SAfiR Studies : Structure-affinity relationship (SAfiR) analyses can guide fluorine substitutions to enhance binding, as demonstrated in spiro-piperidine-based radioligands .

Q. What strategies mitigate instability during in vitro pharmacological assays?

  • Answer:

  • Storage Conditions : Store at -20°C under inert gas to prevent oxidation or hydrolysis, as stability data for analogs indicate sensitivity to moisture and light .
  • Buffer Selection : Use non-aqueous solvents (e.g., DMSO) for stock solutions and avoid pH extremes that may degrade the carboxamide group.
  • Real-Time Stability Monitoring : Employ LC-MS to track degradation products during assay incubation .

Q. How does structural modification of the piperidine ring impact biological activity?

  • Answer:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., fluorine) on the piperidine ring can enhance metabolic stability and receptor binding, as seen in ALK inhibitors .
  • Ring Conformation : Rigidifying the piperidine ring via spirocyclic constraints (e.g., 3H-spiro[isobenzofuran-1,4'-piperidine] derivatives) improves target selectivity .
  • Carboxamide Bioisosteres : Replacing the carboxamide with sulfonamide or urea groups alters solubility and potency, requiring iterative SAR studies .

Contradictions and Data Gaps

  • Toxicity Data : While acute toxicity (H302, H315) is noted for analogs , chronic toxicity and mutagenicity data are absent, necessitating in vitro Ames testing or micronucleus assays .
  • Ecological Impact : No biodegradation or bioaccumulation data exist, requiring researchers to follow precautionary disposal protocols .

Methodological Best Practices

  • Handling : Use PPE (gloves, face shield) and engineering controls (fume hoods) to mitigate skin/eye irritation risks .
  • Synthetic Scale-Up : Transition from batch to flow chemistry for improved yield and safety in multi-step syntheses .

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